![molecular formula C17H14ClN3O4 B2870948 5-(4-chlorophenyl)-1,3-dimethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione CAS No. 897623-06-2](/img/structure/B2870948.png)
5-(4-chlorophenyl)-1,3-dimethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione
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Overview
Description
The compound “5-(4-chlorophenyl)-1,3-dimethyl-5,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione” belongs to the class of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential. They have shown a therapeutic interest and have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidines involves various reactions. For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis
The molecular structure of pyridopyrimidines depends on where the nitrogen atom is located in pyridine. There can be four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyridopyrimidines can be catalyzed in both acidic and basic conditions . For instance, a mechanism involving sequential Knoevenagel–Michael addition reactions has been suggested .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridopyrimidines can be determined using various techniques. For instance, 13C NMR can be used to analyze the chemical shifts of the carbon atoms in the compound .Scientific Research Applications
Molecular Modeling and Drug Development
Molecular modeling studies have been performed on chromene derivatives, which include compounds with structures similar to the compound , suggesting their potential as leads for new anticancer drugs. These studies involve nuclear magnetic resonance (NMR) for structural elucidation, alongside docking and molecular dynamics studies to predict interaction with DNA, indicating their utility in the development of anticancer therapeutics (Priscila Ivo Rubim de Santana et al., 2020).
Synthesis and Structural Analysis
The synthesis of related compounds has been detailed, including methods that could potentially apply to the compound . For example, one study describes the crystallization and structural analysis of a compound featuring a fused-ring system, highlighting the importance of hydrogen bonds in the structure (J. N. Low et al., 2004). Such insights are valuable for understanding the chemical behavior and potential reactivity of similar compounds.
Catalyst-Free Synthesis Approaches
Research into catalyst-free, one-pot synthesis methods for creating diverse functionalized compounds, such as those incorporating the pyrimidine ring, demonstrates the growing interest in efficient and environmentally friendly synthetic routes. These methods could be relevant for synthesizing the compound of interest and others within its class, offering high yields and eco-friendly procedures (G. Brahmachari & Nayana Nayek, 2017).
Advanced Synthesis Techniques
Techniques for the diastereo- and enantioselective synthesis of chiral compounds, including pyrrolidine-fused spirooxindoles, have been developed. These methods, utilizing organocatalytic cycloaddition, could offer insights into synthesizing structurally complex and stereochemically rich compounds, potentially including the compound of interest (Hong‐Wu Zhao et al., 2015).
Mechanism of Action
The mechanism of action of pyridopyrimidines involves interaction with various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Safety and Hazards
The safety and hazards of pyridopyrimidines depend on their specific structures and biological activities. It’s important to note that some compounds may have side effects. For instance, some compounds do not have effects as an inhibitor of histamine metabolism, reducing the potential risk of side reactions on metabolism .
Future Directions
The future directions in the research of pyridopyrimidines involve the design of new selective, effective, and safe therapeutic agents . The therapeutic potential of pyridopyrimidines is broad, and they are being studied for their antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
properties
IUPAC Name |
8-(4-chlorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c1-20-14-13(15(22)21(2)17(20)24)11(8-3-5-9(18)6-4-8)12-10(19-14)7-25-16(12)23/h3-6,11,19H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWMSSHRQQQHQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)Cl)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-1,3-dimethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione |
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